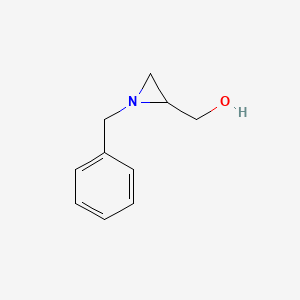
1-(Phenylmethyl)-2-aziridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylmethyl)-2-aziridinemethanol is an organic compound that features a unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The phenylmethyl group attached to the aziridine ring adds to the compound’s complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl)-2-aziridinemethanol typically involves the reaction of phenylmethylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridinium ion, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylmethyl)-2-aziridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Phenylmethyl)-2-aziridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Phenylmethyl)-2-aziridinemethanol involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic attack on the aziridine ring. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler aziridine compound without the phenylmethyl group.
N-Benzylaziridine: Similar structure but lacks the hydroxyl group.
2-Methylaziridine: Contains a methyl group instead of a phenylmethyl group.
Uniqueness
1-(Phenylmethyl)-2-aziridinemethanol is unique due to the presence of both the phenylmethyl group and the hydroxyl group, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to simpler aziridine compounds.
Propriétés
Numéro CAS |
63226-81-3 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1-benzylaziridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10-7-11(10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clé InChI |
DPBAAKVXOTVUJT-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


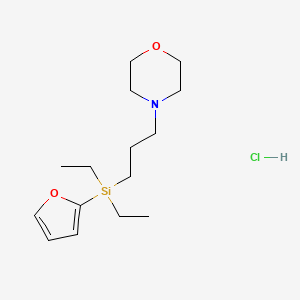
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
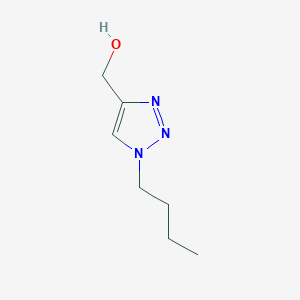
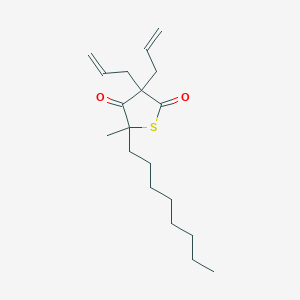

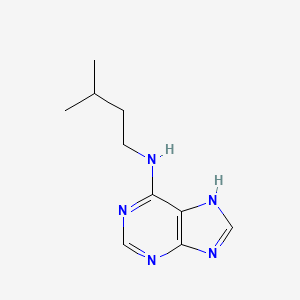

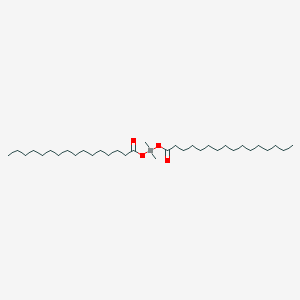
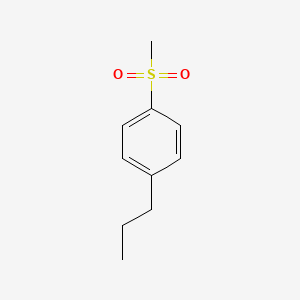
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)


